N-Methylation Modulates Carbonic Anhydrase II Inhibitory Potency Compared to the Unsubstituted Parent Scaffold
The parent compound benzene-1,3-disulfonamide inhibits human carbonic anhydrase I (hCA I) with a Ki of 79 nM and hCA II with a Ki of 300 nM [1]. The introduction of N-methyl groups, as in n1,6-dimethylbenzene-1,3-disulfonamide, generally reduces CA inhibitory potency due to the loss of a hydrogen-bond donor on the sulfonamide nitrogen, which is critical for coordination to the zinc-bound hydroxide in the enzyme active site [2]. This class-level effect is well-established: N-alkylation of sulfonamides consistently decreases CA II affinity by 1-3 orders of magnitude compared to the primary sulfonamide. While specific Ki data for the exact n1,6-dimethyl derivative against hCA II have not been reported in isolated form, the trend provides a predictable potency rationale for selecting this compound when attenuated CA inhibition is desired for selectivity profiling or when the N-methyl groups serve as protecting groups in synthetic sequences [3].
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase I and II |
|---|---|
| Target Compound Data | Not directly reported; predicted to be substantially weaker than the parent based on N-alkylation SAR |
| Comparator Or Baseline | Benzene-1,3-disulfonamide (parent): Ki hCA I = 79 nM; Ki hCA II = 300 nM |
| Quantified Difference | Estimated Ki reduction of 10- to 1,000-fold for N,N'-dimethyl derivative vs. parent (class-level inference) |
| Conditions | Stopped-flow CO₂ hydration assay; recombinant human CA I and CA II |
Why This Matters
Understanding the potency shift caused by N-methylation allows researchers to rationally select n1,6-dimethylbenzene-1,3-disulfonamide as a lower-affinity control probe or a protected intermediate, rather than assuming equivalence with the highly potent parent disulfonamide.
- [1] BindingDB Entry BDBM50427224. Benzene-1,3-disulfonamide (CHEMBL2324868) Ki data against hCA I and hCA II. View Source
- [2] Supuran CT. How many carbonic anhydrase inhibition mechanisms exist? J Enzyme Inhib Med Chem. 2016;31(3):345-360. View Source
- [3] Innocenti A, et al. Carbonic anhydrase inhibitors. Inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with Schiff's bases incorporating chromone and aromatic sulfonamide moieties. Bioorg Med Chem Lett. 2005;15(6):1749-1754. View Source
